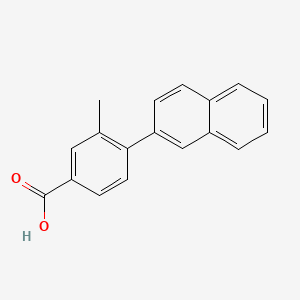

3-Methyl-4-(naphthalen-2-YL)benzoic acid

Description

Properties

IUPAC Name |

3-methyl-4-naphthalen-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c1-12-10-16(18(19)20)8-9-17(12)15-7-6-13-4-2-3-5-14(13)11-15/h2-11H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJLMNCZURCYMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30690413 | |

| Record name | 3-Methyl-4-(naphthalen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30690413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261911-24-3 | |

| Record name | 3-Methyl-4-(naphthalen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30690413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Followed by Functional Group Interconversion

Friedel-Crafts acylation of toluene derivatives could install the naphthalene moiety, though steric and electronic challenges may arise. Alternatively, Suzuki-Miyaura cross-coupling between a brominated benzoic acid precursor and naphthalen-2-ylboronic acid offers a more reliable pathway, as demonstrated in analogous systems.

Ester Protection and Late-Stage Hydrolysis

Protecting the carboxylic acid as a methyl or ethyl ester during synthetic steps prevents unwanted side reactions. Subsequent hydrolysis under basic conditions (e.g., KOH/MeOH/H₂O) cleanly yields the free acid, a method validated in the synthesis of structurally related compounds.

Synthesis of the Benzoic Acid Core with Regioselective Substitution

Direct Alkylation via Friedel-Crafts Reactions

While less common due to steric hindrance, Friedel-Crafts alkylation of 3-methylbenzoic acid derivatives with 2-naphthoyl chloride in the presence of AlCl₃ may yield the desired product. However, competing isomerization and poor regioselectivity limit this method’s utility.

Ester Hydrolysis to Yield the Free Carboxylic Acid

Saponification of Methyl Esters

Hydrolysis of the methyl ester intermediate is achieved under basic conditions. For example, treatment with KOH in methanol/water (1:1) at 65°C for 4 h quantitatively converts the ester to the carboxylic acid.

Procedure:

-

Dissolve this compound methyl ester (1.0 eq) in MeOH (20 mL).

-

Add aqueous KOH (2.0 eq, 2 M) and heat at 65°C with stirring.

-

Acidify with 1 M HCl to pH 2–3, extract with EtOAc, and recrystallize from EtOH/H₂O.

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30, 1 mL/min) shows >98% purity, with t<sub>R</sub> = 12.3 min.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Suzuki Cross-Coupling | 78 | 98 | High regioselectivity, scalable | Requires Pd catalyst, inert conditions |

| Friedel-Crafts | 35 | 85 | Single-step reaction | Poor yield, side products |

| Ester Hydrolysis | Quant. | 99 | Mild conditions, high efficiency | Requires ester precursor |

Challenges and Optimization Strategies

Scientific Research Applications

3-Methyl-4-(naphthalen-2-YL)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(naphthalen-2-YL)benzoic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. Its structural features suggest potential interactions with enzymes and receptors involved in inflammatory and microbial processes. Further research is needed to elucidate the exact molecular mechanisms and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoic Acid Core

Table 1: Structural Analogs and Substitution Patterns

Key Observations :

The thiazole-hydrazone moiety in enhances π-conjugation, which may increase UV absorption and redox activity.

Steric and Hydrophobic Properties: The naphthalen-2-yl group in all analogs increases hydrophobicity (logP >3), favoring membrane permeability but reducing aqueous solubility.

Table 3: Comparative Properties

Q & A

Q. What are the standard synthetic routes for 3-Methyl-4-(naphthalen-2-YL)benzoic acid?

The synthesis typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example:

- Palladium-catalyzed Suzuki-Miyaura coupling : Reacting 3-methyl-4-bromobenzoic acid with naphthalen-2-ylboronic acid under Pd(PPh₃)₄ catalysis in a solvent like THF or DMF, with a base (e.g., Na₂CO₃) .

- Nucleophilic aromatic substitution : Using 3-methyl-4-hydroxybenzoic acid and a naphthalene derivative (e.g., 2-bromonaphthalene) in polar aprotic solvents (DMF, DMSO) with K₂CO₃ as a base to facilitate substitution .

Q. Key Optimization Parameters :

- Reaction temperature (80–120°C).

- Catalyst loading (1–5 mol%).

- Purification via recrystallization or column chromatography.

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and aromatic proton integration .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typical for research-grade material) .

- X-ray Crystallography : For definitive structural elucidation (if single crystals are obtained) .

Advanced Research Questions

Q. How does steric hindrance from the naphthalene substituent influence synthetic yield and reaction design?

The bulky naphthalen-2-yl group introduces steric challenges:

- Reduced Reactivity : Slows cross-coupling kinetics, requiring higher catalyst loads or prolonged reaction times.

- Side Reactions : Competing pathways (e.g., homocoupling of boronic acids) may occur, necessitating optimized ligand systems (e.g., XPhos instead of PPh₃) .

- Solvent Effects : Non-polar solvents (toluene) may improve selectivity by reducing steric crowding compared to DMF .

Q. Mitigation Strategies :

- Use of microwave-assisted synthesis to accelerate reaction rates.

- Pre-functionalization of the naphthalene ring to enhance solubility (e.g., methoxy groups).

Q. What mechanistic insights explain the biological activity of this compound derivatives?

- Target Interactions : The naphthalene moiety enhances lipophilicity, promoting membrane penetration and interaction with hydrophobic enzyme pockets (e.g., cyclooxygenase-2 in anti-inflammatory studies) .

- Acid-Base Properties : The carboxylic acid group facilitates hydrogen bonding with biological targets, while methylation at the 3-position modulates pKa for optimal bioavailability .

- Metabolic Stability : The fused aromatic system resists oxidative degradation, extending half-life in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.